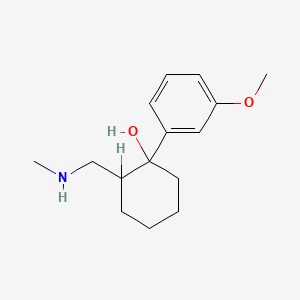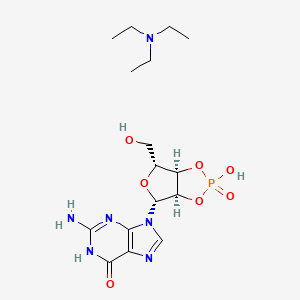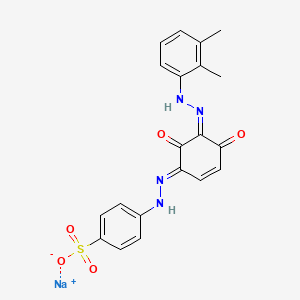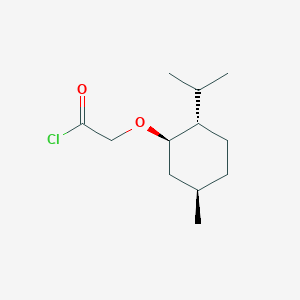
N-去甲曲马多
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
曲马多代谢物,又称O-去甲基曲马多,是药理学领域的重要化合物。曲马多本身是一种合成阿片类镇痛药,用于治疗中度至重度疼痛。 曲马多在给药后会在肝脏中代谢生成O-去甲基曲马多,与母体化合物相比,O-去甲基曲马多对阿片受体的亲和力更高 .
科学研究应用
O-去甲基曲马多在科学研究中具有广泛的应用:
化学: 用作分析化学中的参考化合物,用于开发新的合成方法和分析技术。
生物学: 研究其与阿片受体的相互作用及其对细胞信号传导途径的影响。
医学: 研究其镇痛作用及其在疼痛管理疗法中的潜在应用。
工业: 用于开发新的药物制剂和药物递送系统.
作用机制
O-去甲基曲马多的作用主要是通过与μ-阿片受体的相互作用来发挥的。与曲马多相比,它与这些受体的亲和力更高,从而产生有效的镇痛作用。该化合物还抑制去甲肾上腺素和血清素的再摄取,这有助于其缓解疼痛的特性。所涉及的分子靶点和途径包括:
μ-阿片受体激活: 导致镇痛和疼痛信号的调节。
单胺再摄取抑制: 提高突触间隙中去甲肾上腺素和血清素的水平,这有助于疼痛调节。
与相似化合物的比较
相似化合物
曲马多: 母体化合物,对阿片受体的亲和力较低。
可待因: 另一种阿片类镇痛药,具有不同的代谢途径。
吗啡: 一种强效阿片类药物,与O-去甲基曲马多相比,对阿片受体的亲和力更高。
独特性
O-去甲基曲马多的独特之处在于它对μ-阿片受体的亲和力高于曲马多,使其成为更有效的镇痛药。与可待因和吗啡不同,它还抑制去甲肾上腺素和血清素的再摄取,为缓解疼痛提供双重作用机制。
生化分析
Biochemical Properties
N-Desmethyltramadol interacts with several enzymes, proteins, and other biomolecules. It is a very strong basic compound and participates in a number of enzymatic reactions . It is mainly metabolized by CYP3A4 and CYP2B6 into an inactive metabolite .
Cellular Effects
N-Desmethyltramadol has various effects on different types of cells and cellular processes. It influences cell function by interacting with the μ-opioid receptors and inhibiting serotonin and noradrenaline reuptake at the synapses of the spinal cord .
Molecular Mechanism
N-Desmethyltramadol exerts its effects at the molecular level through several mechanisms. It binds to μ-opioid receptors and inhibits the reuptake of serotonin and noradrenaline . This dual mechanism of action contributes to its analgesic effect .
Temporal Effects in Laboratory Settings
The effects of N-Desmethyltramadol change over time in laboratory settings. High-throughput analyses for quantification of tramadol, O-desmethylate, and N-Desmethyltramadol in dried spot (blood, serum, saliva, urine) were achieved with linearity (R2>0.99) across 5 ng/mL to 400 ng/mL .
Dosage Effects in Animal Models
The effects of N-Desmethyltramadol vary with different dosages in animal models. In a study involving zebrafish, the metabolisms of tramadol and its metabolites were detected in the brain, eyes, muscle, and gill tissues within 1 hour .
Metabolic Pathways
N-Desmethyltramadol is involved in the tramadol metabolism pathway . It is metabolized by CYP3A4 and CYP2B6 into an inactive metabolite .
Transport and Distribution
N-Desmethyltramadol is transported and distributed within cells and tissues. After oral administration, tramadol is rapidly and almost completely absorbed and is rapidly distributed in the body with a distribution volume (Vd) of 3 L/kg .
准备方法
合成路线及反应条件
O-去甲基曲马多的合成通常涉及曲马多的去甲基化。该过程可以通过各种化学反应来实现,包括:
氧化去甲基化: 使用过氧化氢或过酸等氧化剂。
还原去甲基化: 使用氢化锂铝 (LiAlH4) 或硼烷 (BH3) 等还原剂。
工业生产方法
在工业生产中,O-去甲基曲马多的生产通常在特定条件下通过受控化学反应进行,以确保高产率和纯度。该过程涉及:
催化去甲基化: 利用钯碳 (Pd/C) 等催化剂促进去甲基化过程。
酶促去甲基化: 使用细胞色素P450等酶在生物反应器装置中选择性地使曲马多去甲基化.
化学反应分析
反应类型
O-去甲基曲马多会发生各种化学反应,包括:
氧化: 使用氧化剂将其转化为N-氧化物衍生物。
还原: 使用还原剂形成还原衍生物。
取代: 卤化或烷基化反应以引入新的官能团。
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 氢化锂铝、硼氢化钠。
取代试剂: 卤素(氯、溴)、卤代烷。
主要产物
相似化合物的比较
Similar Compounds
Tramadol: The parent compound with lower affinity for opioid receptors.
Codeine: Another opioid analgesic with a different metabolic pathway.
Morphine: A potent opioid with a higher affinity for opioid receptors compared to O-desmethyltramadol.
Uniqueness
O-desmethyltramadol is unique due to its higher affinity for the μ-opioid receptor compared to tramadol, making it a more potent analgesic. Unlike codeine and morphine, it also inhibits the reuptake of norepinephrine and serotonin, providing a dual mechanism of action for pain relief.
属性
CAS 编号 |
1018989-94-0 |
|---|---|
分子式 |
C15H24ClNO2 |
分子量 |
285.81 g/mol |
IUPAC 名称 |
(1R,2R)-1-(3-methoxyphenyl)-2-(methylaminomethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C15H23NO2.ClH/c1-16-11-13-6-3-4-9-15(13,17)12-7-5-8-14(10-12)18-2;/h5,7-8,10,13,16-17H,3-4,6,9,11H2,1-2H3;1H/t13-,15+;/m1./s1 |
InChI 键 |
NOZLWRHUQJHIRG-PBCQUBLHSA-N |
SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O |
手性 SMILES |
CNC[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl |
规范 SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl |
同义词 |
(1R,2R)-rel-1-(3-Methoxyphenyl)-2-[(methylamino)methyl]-cyclohexanol Hydrochloride; _x000B_cis-(+/-)-N-Demethyltramadol; N-Monodesmethyltramadol Hydrochloride; Nortramadol Hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






